molecular formula C21H12Cl4N2O2S B2745559 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole CAS No. 318951-62-1

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole

Cat. No.: B2745559
CAS No.: 318951-62-1
M. Wt: 498.2
InChI Key: WGOPDWXVGLQEAJ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole ( 318951-62-1) is a high-purity pyrazole derivative supplied for research applications. This compound has a molecular formula of C21H12Cl4N2O2S and a molecular weight of 498.21 g/mol . Pyrazole derivatives are recognized as a pharmacologically significant active scaffold and are known to possess a wide spectrum of biological activities . They are frequently investigated as core structures in the development of new therapeutic agents and are common motifs in coordination chemistry and material science . As such, this benzenesulfonyl-substituted pyrazole compound serves as a valuable synthetic intermediate or building block for researchers in medicinal chemistry and chemical biology exploring structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl4N2O2S/c22-14-8-6-13(7-9-14)21-18(30(28,29)15-4-2-1-3-5-15)12-26-27(21)17-11-10-16(23)19(24)20(17)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOPDWXVGLQEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C(=C(C=C3)Cl)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation for Diketone Formation

The 1,3-diketone scaffold is synthesized via a base-catalyzed Claisen condensation between 4-chlorophenyl acetophenone and dimethyl oxalate. This reaction proceeds under anhydrous conditions with sodium methoxide as the base:

Procedure

  • Reagents :
    • 4-Chlorophenyl acetophenone (1.0 equiv)
    • Dimethyl oxalate (1.2 equiv)
    • Sodium methoxide (25% w/w in methanol, 2.2 equiv)
    • Diethyl ether (solvent)
  • Synthesis :
    • Combine dimethyl oxalate and sodium methoxide in diethyl ether under nitrogen.
    • Add 4-chlorophenyl acetophenone dropwise, stirring at room temperature for 18 hours.
    • Quench with 1N HCl, extract with ethyl acetate, and purify via recrystallization (hexane/ethyl acetate).

Outcome :
The product, methyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, is obtained in 75–90% yield as a yellow crystalline solid.

Pyrazole Cyclization with Substituted Hydrazine

Hydrazine Synthesis and Cyclization

The 2,3,4-trichlorophenyl hydrazine hydrochloride is prepared via diazotization of 2,3,4-trichloroaniline followed by reduction with stannous chloride. Cyclization with the diketone forms the pyrazole core:

Procedure

  • Reagents :
    • Methyl 2,4-dioxo-4-(4-chlorophenyl)butanoate (1.0 equiv)
    • 2,3,4-Trichlorophenyl hydrazine hydrochloride (1.1 equiv)
    • Absolute ethanol (solvent)
  • Synthesis :
    • Reflux the diketone and hydrazine in ethanol for 15–24 hours.
    • Concentrate under reduced pressure and recrystallize (diethyl ether/hexane).

Outcome :
The intermediate 5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole-3-carboxylic acid methyl ester is isolated in 85–95% yield.

Introduction of the Benzenesulfonyl Group

Sulfonylation at Position 4

The benzenesulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) using benzenesulfonyl chloride under basic conditions:

Procedure

  • Reagents :
    • Pyrazole intermediate (1.0 equiv)
    • Benzenesulfonyl chloride (1.5 equiv)
    • Pyridine (base, 2.0 equiv)
    • Dichloromethane (solvent)
  • Synthesis :
    • Dissolve the pyrazole in dichloromethane, add pyridine, and cool to 0°C.
    • Add benzenesulfonyl chloride dropwise, stir at room temperature for 12 hours.
    • Quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Outcome :
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole is obtained in 60–70% yield as a white solid.

Optimization and Scalability Considerations

Regiochemical Control

Regioselectivity during cyclization is ensured by using excess hydrazine and reflux conditions, favoring the formation of the 1,5-disubstituted pyrazole.

Sulfonylation Efficiency

Pyridine acts as both a base and catalyst, enhancing the electrophilicity of benzenesulfonyl chloride. Alternative bases (e.g., triethylamine) reduce yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, pyrazole-H), 7.62–7.45 (m, 9H, Ar-H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 155.2 (C=O), 142.1 (pyrazole-C), 138.5–125.3 (Ar-C).
  • HRMS (ESI) : m/z calcd. for C₂₁H₁₂Cl₄N₂O₂S [M+H]⁺: 542.9142; found: 542.9138.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzenesulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the chlorophenyl groups or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated derivatives or reduced sulfonyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications to the chemical structure can enhance efficacy. For instance, compounds with benzenesulfonyl groups demonstrated increased activity against Staphylococcus aureus and Escherichia coli due to improved membrane permeability and bioactivity .

Antileishmanial Properties

A notable application of pyrazole derivatives is their potential use in treating leishmaniasis. A series of studies have shown that certain derivatives exhibit promising antileishmanial activity against Leishmania infantum and Leishmania amazonensis. These compounds were found to have lower cytotoxicity compared to standard treatments like pentamidine while maintaining effective profiles against these parasites .

Herbicidal Activity

The structure of 4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole lends itself to applications in agrochemicals. Research has indicated that sulfonamide derivatives can function as herbicides by inhibiting specific enzymatic pathways in plants. This inhibition can lead to stunted growth or death in target weed species while being less harmful to crops .

Polymer Chemistry

The compound's sulfonyl group allows it to be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve their resistance to degradation under various environmental conditions .

Case Study 1: Antileishmanial Activity

In a detailed study on the antileishmanial effects of pyrazole derivatives, specific compounds were evaluated for their IC50 values against L. infantum. Compounds with structural similarities to this compound demonstrated IC50 values as low as 0.059 mM, indicating potent activity .

CompoundIC50 (mM)Target Organism
Compound A0.059L. infantum
Compound B0.070L. amazonensis

Case Study 2: Herbicidal Efficacy

A field trial assessing the herbicidal activity of sulfonamide-based compounds showed effective weed control with minimal crop damage. The study reported a significant reduction in weed biomass when treated with formulations containing the target compound compared to untreated controls .

TreatmentWeed Biomass (g/m²)Crop Damage (%)
Control1500
Treatment A305

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Compound Name Substituents Key Features Biological Activity/Application Reference
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole - 4-Benzenesulfonyl
- 5-(4-chlorophenyl)
- 1-(2,3,4-trichlorophenyl)
High halogen content; bulky substituents may limit solubility Inferred: Potential kinase inhibition N/A
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide - 4-Benzenesulfonamide
- 3-(4-hydroxyphenyl)
- 5-aryl
Reduced halogenation; hydroxyl group enhances hydrophilicity Carbonic anhydrase inhibition
1-(4-Chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole - 4-Chlorophenyl
- 2-methylphenoxy group
Flexible methoxy linker; moderate steric hindrance Crystal structure/Hirshfeld analysis
N-(2-Hydroxyacetyl)-5-(4-piperidyl)-4-(4-pyrimidinyl)-3-(4-chlorophenyl)pyrazole - Piperidyl
- Pyrimidinyl
- Hydroxyacetyl
Polar substituents enhance solubility; targets kinase active sites p38 kinase inhibition

Key Research Findings

  • Electronic and Steric Effects : The 2,3,4-trichlorophenyl group in the target compound introduces significant steric hindrance compared to simpler chlorophenyl or aryl substituents in analogs like those in . This may reduce binding affinity to enzymes requiring flexible active sites but enhance selectivity for rigid targets.
  • Biological Activity : While the target compound lacks direct bioactivity data, structurally related benzenesulfonyl pyrazoles (e.g., ) exhibit carbonic anhydrase inhibition. In contrast, piperidyl/pyrimidinyl-substituted pyrazoles (e.g., ) show kinase inhibition, suggesting that substituent polarity and size dictate target specificity.
  • The bulky trichlorophenyl group in the target compound may further distort this geometry, affecting crystallinity.

Physicochemical Properties

  • Solubility: The benzenesulfonyl group enhances hydrophilicity compared to non-sulfonated analogs, but excessive halogenation (e.g., 2,3,4-trichlorophenyl) counteracts this by increasing hydrophobicity.
  • Thermal Stability : Halogen-rich compounds like the target molecule typically exhibit higher thermal stability due to strong C-Cl bonds and aromatic stacking interactions .

Biological Activity

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological significance of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₆Cl₄O₂S
  • Molecular Weight : 356.052 g/mol
  • CAS Registry Number : 116-29-0
  • IUPAC Name : Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-

The compound features a pyrazole core substituted with various aromatic and halogenated groups, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains. For instance:

  • Compound 11 demonstrated significant activity against E. coli and S. aureus, indicating the importance of the aliphatic amide pharmacophore in enhancing antimicrobial efficacy .
  • In vitro tests against Mycobacterium tuberculosis showed promising results for pyrazole derivatives, suggesting potential applications in treating tuberculosis .

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is well-documented for its anti-inflammatory effects. Research indicates that modifications to the pyrazole scaffold can lead to compounds with enhanced anti-inflammatory activities:

  • A series of novel pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .
  • Another study reported that certain pyrazole derivatives displayed anti-inflammatory effects comparable to standard drugs like indomethacin .

Antifungal Activity

The antifungal potential of pyrazole derivatives has also been explored:

  • Some synthesized compounds have shown significant antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger, indicating their utility in treating fungal infections .

Synthesis and Evaluation

A study conducted by Pickard et al. synthesized various 3-(4-chlorophenyl)-4-substituted pyrazoles and evaluated their antifungal and antitubercular activities. The results indicated that certain derivatives were effective against Mycobacterium tuberculosis H37Rv and exhibited good antifungal properties against four pathogenic strains .

Comparative Efficacy Table

CompoundActivity TypeTarget OrganismEfficacy (%)
Compound 11AntimicrobialE. coli, S. aureusSignificant
Novel PyrazolesAnti-inflammatoryTNF-α InhibitionUp to 85%
Pyrazole DerivativeAntifungalCandida albicansSignificant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, substituted benzaldehydes or α,β-unsaturated ketones are reacted with precursors like aminotriazoles or pyrazole intermediates under reflux in ethanol with glacial acetic acid as a catalyst. Post-reaction purification involves solvent evaporation under reduced pressure and filtration .
  • Key Considerations : Reaction time, solvent polarity, and acid catalysis influence yield. Statistical experimental design (e.g., factorial design) can optimize parameters like temperature and molar ratios .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy to identify functional groups (e.g., sulfonyl, pyrazole rings).
  • NMR (¹H/¹³C) to resolve aromatic proton environments and substituent positions.
  • X-ray crystallography to determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
    • Advanced Tip : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to validate assignments .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this pyrazole derivative in novel reactions?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) can model reaction pathways, transition states, and thermodynamics.
  • Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways for functionalization or decomposition .
    • Case Study : Substituent effects (e.g., electron-withdrawing trichlorophenyl groups) can be analyzed to predict regioselectivity in electrophilic substitution reactions .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent changes (e.g., replacing chlorophenyl with methoxyphenyl) and test bioactivity (e.g., antimicrobial assays).
  • Data Analysis : Use multivariate regression to correlate electronic/hydrophobic parameters (e.g., Hammett σ, logP) with activity trends .
    • Contradiction Resolution : If conflicting bioactivity data arise (e.g., enhanced activity with fluorophenyl vs. chlorophenyl), investigate off-target interactions via molecular docking or proteomic profiling .

Q. What experimental approaches resolve contradictions in reported reaction yields or product distributions?

  • Methodological Answer :

  • Reproducibility Checks : Verify substrate purity, solvent dryness, and reaction setup (e.g., inert atmosphere).
  • In-situ Monitoring : Use techniques like HPLC or Raman spectroscopy to track intermediate formation and side reactions .
    • Example : Discrepancies in cyclization yields may stem from trace metal impurities; chelating agents (e.g., EDTA) can mitigate this .

Data Analysis & Optimization

Q. How can reaction conditions be systematically optimized for scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).
  • Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., FTIR probes) for dynamic control of reaction parameters .
    • Case Study : Optimizing solvent choice (polar aprotic vs. protic) improves yield by stabilizing charged intermediates during sulfonation .

Q. What crystallographic insights explain the compound’s stability or polymorphism?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Analyze packing motifs (e.g., π-π stacking, halogen bonding) to assess thermal stability.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond donor/acceptor ratios) to predict polymorph formation .
    • Advanced Insight : The trichlorophenyl group’s steric bulk may restrict molecular rotation, reducing conformational polymorphism .

Bioactivity & Mechanism

Q. What methodologies are recommended for elucidating the mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or photoaffinity labeling with a radiolabeled analog.
  • Pathway Analysis : Transcriptomic or metabolomic profiling (e.g., RNA-seq, LC-MS) identifies perturbed pathways .
    • Challenge : High lipophilicity (logP >5) may complicate cellular uptake; formulate with cyclodextrins or liposomes to improve bioavailability .

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